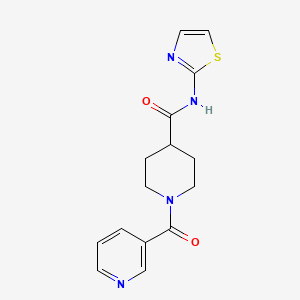

![molecular formula C14H12ClFN2O2 B6577338 4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 1207030-06-5](/img/structure/B6577338.png)

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide” is a chemical compound. It is related to a class of compounds that have been used in the synthesis of various pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a process for preparing a related compound involves reacting a compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature is carefully controlled to not exceed 70 degrees Celsius .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide” are likely to be complex and would depend on the specific conditions and reagents used. The reactions could involve various organic chemistry mechanisms .科学的研究の応用

- Researchers study its efficacy, environmental impact, and potential for sustainable weed management .

Herbicide and Agricultural Use

Pesticide Residue Analysis

Analgesic Potential

Photodynamic Therapy (PDT)

作用機序

Target of Action

The primary target of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide interacts with its target, Protox, by inhibiting its enzymatic activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound. When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately cell death .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthesis pathways by inhibiting the Protox enzyme . This inhibition leads to the accumulation of protoporphyrin IX, which upon exposure to light, generates reactive oxygen species. These reactive species can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, disrupting normal cellular functions and leading to cell death .

Pharmacokinetics

This suggests that the compound may be quickly absorbed and distributed in the body, metabolized, and then efficiently excreted through the kidneys .

Result of Action

The result of the action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide is the death of the cells in which it is active . This is due to the oxidative damage caused by the reactive oxygen species generated by the accumulated protoporphyrin IX . This makes the compound effective as a herbicide, causing the death of unwanted plants .

Action Environment

The efficacy and stability of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide can be influenced by various environmental factors. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the generation of reactive oxygen species from accumulated protoporphyrin IX Therefore, the compound may be more effective in well-lit environments

特性

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O2/c15-10-5-6-17-13(9-10)14(19)18-7-8-20-12-3-1-11(16)2-4-12/h1-6,9H,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDWGKJGLJVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=NC=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(4-fluorophenoxy)ethyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)

![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)

![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)

![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)

![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)

![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)

![3-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577322.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)

![2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B6577330.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6577333.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)